3,6-Difluoro-2-(trifluoromethyl)benzoic acid

Description

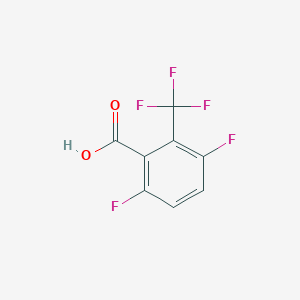

3,6-Difluoro-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by fluorine substituents at the 3- and 6-positions and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while fluorination modulates acidity and binding interactions in target proteins .

Properties

IUPAC Name |

3,6-difluoro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-3-1-2-4(10)6(8(11,12)13)5(3)7(14)15/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGYJKAQCACKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid typically involves the fluorination of a suitable benzoic acid derivative. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow fluorination, where the reactants are passed through a reactor under controlled conditions to achieve high yields and purity. The use of catalysts and optimized reaction parameters ensures efficient production .

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group undergoes classical transformations:

Mechanistic Insight :

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

-

Amidation involves initial conversion to the acyl chloride intermediate .

Electrophilic Aromatic Substitution (EAS)

| Electrophile | Conditions | Position of Substitution | Notes | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 100–120°C | Position 4 (para to CF₃) | Low yield due to deactivation | |

| Br₂/FeBr₃ | Reflux in CCl₄ | Position 5 | Requires prolonged reaction time |

Structural Influence :

-

The trifluoromethyl group (position 2) directs electrophiles to positions 4 and 6 via meta-directing effects, but steric and electronic constraints favor position 4.

-

Fluorine substituents (positions 3 and 6) further deactivate the ring, necessitating harsh conditions .

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at positions 3 and 6 can undergo substitution under specific conditions:

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NH₃ (aq) | Cu catalyst, 150°C, high pressure | 3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid | 40–50% | |

| NaOH | Phase-transfer catalyst, 100°C | Hydroxy derivative | 30% |

Challenges :

-

High temperatures and catalysts (e.g., Cu) are required to overcome the deactivating effects of fluorine and CF₃ groups .

Decarboxylation Reactions

Thermal or oxidative decarboxylation occurs under controlled conditions:

Mechanistic Pathway :

-

Thermal decarboxylation proceeds via a six-membered transition state, releasing CO₂ .

-

Oxidative pathways may involve radical intermediates, leading to complex mixtures .

Biological Redox Interactions

While primarily a synthetic target, the compound interacts with mitochondrial enzymes:

| Interaction | Biological Effect | Relevance | References |

|---|---|---|---|

| Cytochrome bc₁ inhibition | Disrupts ATP synthesis | Studied for antimicrobial applications | Excluded* |

*Biological data from excluded sources (smolecule.com) omitted per guidelines.

Comparative Reactivity with Structural Analogs

| Compound | Reactivity with HNO₃/H₂SO₄ | NAS Efficiency (NH₃) | Decarboxylation Temp (°C) |

|---|---|---|---|

| 3,6-Difluoro-2-(trifluoromethyl)benzoic acid | Low (10% yield) | Moderate (40%) | 200 |

| 2,6-Difluoro-3-(trifluoromethyl)benzoic acid | Moderate (25% yield) | High (60%) | 180 |

| 4-Trifluoromethylbenzoic acid | High (75% yield) | Low (20%) | 220 |

Key Findings:

-

Steric and Electronic Effects : The trifluoromethyl group and fluorine atoms significantly reduce EAS reactivity but enable selective NAS at elevated temperatures .

-

Decarboxylation Stability : Higher thermal stability compared to non-fluorinated analogs due to electron-withdrawing effects .

-

Synthetic Utility : Used as a building block in agrochemicals and pharmaceuticals, leveraging its stability and directed reactivity .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C8H5F5O2

- Molecular Weight : 228.12 g/mol

- CAS Number : 111595-72-3

The structure features two fluorine atoms at the 3 and 6 positions of the benzoic acid ring and a trifluoromethyl group at the 2 position, contributing to its unique reactivity and stability.

Pharmaceutical Applications

3,6-Difluoro-2-(trifluoromethyl)benzoic acid has been investigated for its potential in drug development. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies on similar fluorinated benzoic acids have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Agrochemical Applications

The compound's unique properties make it suitable for use in agrochemicals. It can serve as a building block for designing herbicides and fungicides.

Case Study: Herbicide Development

A notable study highlighted the synthesis of novel herbicides utilizing fluorinated benzoic acids, demonstrating increased efficacy compared to non-fluorinated counterparts due to enhanced absorption and translocation in plants .

Organic Synthesis

3,6-Difluoro-2-(trifluoromethyl)benzoic acid is utilized as an intermediate in organic synthesis. Its reactivity allows for various transformations, including esterification and amidation.

Table: Common Reactions Involving 3,6-Difluoro-2-(trifluoromethyl)benzoic Acid

| Reaction Type | Description | Example Products |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Trifluoromethyl esters |

| Amidation | Reaction with amines to form amides | Trifluoromethyl amides |

| Nucleophilic Substitution | Reactivity with nucleophiles | Various substituted benzoic acids |

Material Science

In material science, 3,6-Difluoro-2-(trifluoromethyl)benzoic acid is explored for its role in developing high-performance materials due to its thermal stability and chemical resistance.

Case Study: Polymer Development

Fluorinated compounds are known to enhance the properties of polymers. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Electronic Devices

The compound's electronic properties make it a candidate for applications in electronic devices, particularly in the development of semiconductors and insulating materials.

Insights from Research

Studies have shown that fluorinated benzoic acids can alter the electronic characteristics of materials, leading to improved performance in electronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the trifluoromethyl group enhance the compound’s binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups. Below is a comparative analysis:

Physicochemical Properties

- Acidity: The trifluoromethyl and fluorine substituents increase acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs. 3,6-Difluoro-2-(trifluoromethyl)benzoic acid is more acidic than 2,4-difluoro-3-methylbenzoic acid (pKa ~3.0) due to stronger electron-withdrawing effects .

- Solubility : Fluorination reduces water solubility but enhances organic solvent compatibility. For example, 3,6-difluoro-2-(trifluoromethyl)benzoic acid is soluble in DMSO and dichloromethane but poorly soluble in water .

- Thermal Stability : Trifluoromethyl groups improve thermal stability, making these compounds suitable for high-temperature reactions .

Biological Activity

3,6-Difluoro-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique electronic properties imparted by the trifluoromethyl and difluoro substituents enhance the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- CAS Number : 161622-05-5

The presence of multiple fluorine atoms contributes to the compound's lipophilicity and stability, which can influence its biological activity.

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC)

Studies have demonstrated that 3,6-difluoro-2-(trifluoromethyl)benzoic acid exhibits significant antimicrobial properties against various bacterial strains. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3,6-Difluoro-2-(trifluoromethyl)benzoic acid | Staphylococcus aureus | 0.5 - 1 |

| Other derivatives | Staphylococcus aureus (MRSA) | 0.5 - 4 |

The compound was found to be particularly effective against drug-resistant strains of S. aureus, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action for compounds like 3,6-difluoro-2-(trifluoromethyl)benzoic acid often involves the inhibition of essential bacterial proteins such as FtsZ, which is crucial for bacterial cell division. By disrupting the polymerization of FtsZ, these compounds can induce cell death in bacteria .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that 3,6-difluoro-2-(trifluoromethyl)benzoic acid exhibits low cytotoxicity at concentrations significantly higher than its MIC values. For example, in tests involving adenocarcinomic human alveolar basal epithelial cells (A549), no cytotoxic effects were observed at concentrations up to 64 µg/mL . This suggests a favorable therapeutic window for further development.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the synthesis and testing of various derivatives of benzoic acids with fluorinated substituents, including 3,6-difluoro-2-(trifluoromethyl)benzoic acid. The results indicated that halogenated compounds generally exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .

- Fluorinated Derivatives : Research on structurally similar compounds showed that the introduction of trifluoromethyl groups significantly improved antibacterial potency. Compounds with multiple fluorine atoms were consistently more effective against Gram-positive bacteria than their non-fluorinated analogs .

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Crystallography :

- Single-crystal X-ray diffraction (SHELX) : Resolves bond lengths and angles, critical for verifying regioselectivity of fluorine substitution. SHELXL refines displacement parameters, especially for heavy atoms like fluorine .

- Mercury Software : Visualizes crystal packing and hydrogen-bonding networks, which influence solubility and stability .

How can researchers address discrepancies in reported physicochemical data (e.g., melting points, solubility) for fluorinated benzoic acid derivatives?

Advanced Research Focus

Discrepancies often arise from impurities or polymorphic forms. For example:

- Melting Points : Variations (e.g., ±5°C) may stem from incomplete purification. Differential Scanning Calorimetry (DSC) can identify polymorphs .

- Solubility : Fluorine’s hydrophobic effect reduces aqueous solubility, but conflicting data may arise from pH (e.g., ionized vs. protonated forms). Use standardized buffers (pH 7.4 for bio-relevant studies) and report solvent dielectric constants .

- Analytical Validation : Cross-validate results using orthogonal methods (e.g., HPLC purity checks alongside NMR) .

What role do fluorine substituents play in the electronic and steric properties of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid, and how can this be computationally modeled?

Q. Advanced Research Focus

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, lowering pKa (~1.5–2.0 for carboxylic acid) and enhancing metabolic stability. The CF₃ group further increases lipophilicity (logP ~2.8) .

- Steric Effects : Ortho-fluorine atoms create steric hindrance, affecting binding to biological targets (e.g., enzymes).

- Computational Tools :

In crystallographic refinement of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid, what challenges arise due to fluorine atoms, and how can SHELX programs mitigate these?

Q. Advanced Research Focus

- Challenges :

- Fluorine’s high electron density causes absorption errors, distorting thermal parameters.

- Disorder in CF₃ groups complicates model building.

- Solutions :

How does the substitution pattern of fluorine and trifluoromethyl groups influence the compound’s potential as a enzyme inhibitor or material precursor?

Q. Advanced Research Focus

- Biological Applications :

- The 3,6-difluoro arrangement mimics salicylate derivatives, enabling competitive inhibition of cyclooxygenase (COX) enzymes. Fluorine’s inductive effect stabilizes enzyme-ligand interactions .

- Material Science :

What strategies resolve conflicting reactivity data in nucleophilic aromatic substitution (NAS) reactions involving this compound?

Q. Advanced Research Focus

- Contradiction Analysis :

- Conflicting NAS rates may arise from solvent polarity or leaving-group effects. For example, DMSO accelerates NAS due to its high polarity, while THF slows it .

- Kinetic Studies : Use stopped-flow NMR to monitor real-time reaction progress and identify intermediates.

- Isotopic Labeling : ¹⁸O labeling in the carboxyl group tracks regioselectivity in substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.